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Introduction
3-Aminotyrosine (3-AT) is a non-canonical amino acid that has emerged as a powerful and

versatile tool in the study of protein structure, function, and dynamics. Its unique chemical

properties, including its intrinsic fluorescence and redox activity, allow researchers to probe

complex biological processes with high precision. This document provides detailed application

notes and experimental protocols for the effective utilization of 3-AT in various research

contexts, from a fluorescent reporter to a site-specific probe for redox-active amino acids.

Applications of 3-Aminotyrosine
Fluorescent Probe for Protein Labeling and Biosensor
Development
3-Aminotyrosine can be incorporated into fluorescent proteins to induce a red shift in their

excitation and emission spectra.[1] This property is particularly useful for developing novel

biosensors and for multicolor imaging experiments. When incorporated into Green Fluorescent

Protein (GFP) and its variants, 3-AT can shift the excitation and emission maxima by as much

as 56 nm and 95 nm, respectively.[1] This has been successfully applied to a range of
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fluorescent protein-based biosensors, including those for glutamate (iGluSnFR), GABA

(iGABASnFR), dopamine (dLight1.2), and ATP (iATPSnFR1.1).[1]

Key Advantages:

Spontaneous Red Shift: Induces a significant red shift in the spectra of fluorescent proteins

without the need for an external fluorophore.[1]

Expanded Color Palette: Enables the creation of new fluorescent proteins with unique

spectral properties, expanding the toolkit for multiplexed imaging.[2]

Minimal Perturbation: As an amino acid analog, its incorporation can be less disruptive to

protein structure and function compared to larger organic dyes.

Probe for Studying Redox-Active Tyrosines
The unique redox properties of 3-AT make it an invaluable tool for investigating the role of

tyrosine residues in electron transfer and radical propagation pathways.[3][4] By site-

specifically replacing a native tyrosine with 3-AT, researchers can study the formation and

behavior of tyrosyl radicals, which are critical intermediates in many enzymatic reactions.[5][6]

This approach has been instrumental in elucidating the mechanism of enzymes like

ribonucleotide reductase.[5][7]

Key Advantages:

Redox Sensitivity: The amino group of 3-AT alters the reduction potential of the tyrosine ring,

allowing for the study of electron transfer processes.[3][4]

Radical Trapping: Can be used to trap and characterize transient radical species.[7]

Mechanistic Insights: Provides a means to dissect complex enzymatic mechanisms involving

tyrosine-mediated radical chemistry.[5]

A Tool for Photo-Induced Cross-Linking
While not as extensively documented as other applications, the photoreactive nature of certain

tyrosine analogs suggests the potential for 3-AT to be used in photo-cross-linking studies to

map protein-protein interactions and identify binding partners. This application would leverage
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the ability of a photo-excited amino acid to form a covalent bond with a nearby interacting

molecule.

Quantitative Data
The following tables summarize key quantitative data for 3-aminotyrosine and its application in

fluorescent proteins.

Table 1: Physicochemical and Spectroscopic Properties of Tyrosine and 3-Aminotyrosine

Derivatives

Compound
Molecular
Weight (
g/mol )

λAbs (nm) λEm (nm)
Quantum
Yield (Φ)

Molar
Extinction
Coefficient
(ε) (M-1cm-
1)

L-Tyrosine 181.19 ~274 ~303 0.13[8] 1,400

3-

Aminotyrosin

e

196.20 - - - -

aY-cpGFP - - - 0.14[2] 48,700[2]

O-aY-cpFP1 - 513[2] 577[2]

Increased

from aY-

cpGFP[2]

-

R-aY-

cpFP0.1
- - - -

Largely

increased

from aY-

cpGFP[2]

Data for 3-Aminotyrosine itself is not readily available in a comparable format. The table

includes data for a circularly permuted GFP with 3-AT incorporated (aY-cpGFP) and its

engineered variants.

Table 2: Spectral Shifts Induced by 3-Aminotyrosine in Fluorescent Proteins
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Fluorescent
Protein

Excitation Shift
(nm)

Emission Shift
(nm)

Reference

Green Fluorescent

Protein (GFP)
+56 +95 [1]

Teal Fluorescent

Protein (mTFP1)
Red-shifted Red-shifted [1]

Yellow Fluorescent

Protein (Citrine)
Red-shifted Red-shifted [1]

Circularly Permuted

YFP and GFP
Red-shifted Red-shifted [1]

Experimental Protocols
Protocol 1: Site-Specific Incorporation of 3-
Aminotyrosine into a Target Protein in E. coli
This protocol describes the genetic incorporation of 3-AT into a protein of interest at a specific

site using an amber stop codon (TAG) and an evolved aminoacyl-tRNA synthetase/tRNA pair.

[2][3][5]

Materials:

Expression plasmid for the target protein with a TAG codon at the desired incorporation site.

pEVOL-based plasmid encoding the engineered 3-aminotyrosyl-tRNA synthetase (NH2Y-RS)

and its corresponding tRNA.[6]

E. coli expression strain (e.g., DH10B).

Luria-Bertani (LB) or rich culture media (e.g., 2xYT).[2]

Antibiotics (e.g., ampicillin, chloramphenicol).

L-arabinose.
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3-Aminotyrosine (Tocris Bioscience or other supplier).[1]

Glycerol minimal media with leucine (GMML) for specific applications.[3]

Workflow Diagram:

Preparation Protein Expression Harvesting & Purification

Co-transform E. coli with
target and pEVOL plasmids

Select colonies on
antibiotic plates Inoculate starter culture Grow to OD600 ~0.6-0.8 Induce with L-arabinose

and add 3-AT Express protein (e.g., 30°C, 48h) Harvest cells by
centrifugation Lyse cells Purify protein (e.g., Ni-NTA)

Click to download full resolution via product page

Workflow for site-specific incorporation of 3-AT.

Procedure:

Plasmid Preparation and Transformation:

Perform site-directed mutagenesis on the plasmid containing your gene of interest to

introduce an amber stop codon (TAG) at the desired tyrosine codon.[2][9][10]

Co-transform the expression plasmid and the pEVOL-NH2Y-RS plasmid into a suitable E.

coli expression strain.[2]

Plate the transformed cells on LB agar plates containing the appropriate antibiotics for

both plasmids and incubate overnight at 37°C.

Protein Expression:

Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at

37°C.

The next day, inoculate a larger volume of rich media (e.g., 2xYT) or minimal media,

supplemented with antibiotics, with the overnight culture.[2][3]
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For optimal expression of red-shifted fluorescent proteins, consider using rich media and

limiting oxygen exposure post-induction.[2]

Grow the culture at 37°C with shaking to an OD600 of 0.6-0.8.

Induce the expression of the synthetase with L-arabinose (e.g., 0.02-0.2% w/v) and

supplement the medium with 3-aminotyrosine to a final concentration of 1-4 mM.[2][3]

Reduce the temperature to 30°C and continue to grow for an additional 24-48 hours.[2]

Cell Harvesting and Protein Purification:

Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

Resuspend the cell pellet in a suitable lysis buffer.

Lyse the cells by sonication or using a French press.

Clarify the lysate by centrifugation (e.g., 20,000 x g for 30 minutes at 4°C).

Purify the protein from the supernatant using an appropriate chromatography method

(e.g., Ni-NTA affinity chromatography for His-tagged proteins).[2]

Protocol 2: Reduction of 3-Nitrotyrosine to 3-
Aminotyrosine in Peptides and Proteins
This protocol is useful for converting synthetically or biologically generated 3-nitrotyrosine (3-

NT) residues to 3-AT for subsequent analysis or labeling.[11][12]

Materials:

Peptide or protein sample containing 3-nitrotyrosine.

Sodium dithionite (Na2S2O4).

Phosphate buffer (e.g., 0.1 M Na2HPO4, pH 9).

Ethanol for protein precipitation.
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Reverse-phase HPLC system for peptide purification.

Workflow Diagram:

Reduction

Purification

Analysis

Dissolve 3-NT sample
in buffer Add sodium dithionite Incubate at room temp. Purify peptide by

reverse-phase HPLC

Purify protein by
ethanol precipitation

Analyze by LC-MS/MS
or spectroscopy

Click to download full resolution via product page

Workflow for reducing 3-nitrotyrosine to 3-aminotyrosine.

Procedure:

Sample Preparation:

Reconstitute the peptide or protein sample containing 3-NT in 0.1 M Na2HPO4 buffer (pH

9).[11]

Reduction Reaction:

Add sodium dithionite to the sample to a final concentration of 10 mM.[11]

Incubate the reaction at room temperature. The reaction progress can be monitored by

observing the loss of the characteristic absorbance of 3-NT at 360 nm (at acidic pH).[11]

Purification:

For peptides: Purify the resulting 3-AT containing peptide using reverse-phase HPLC.[11]

Collect the fractions and dry them using a speed-vac.
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For proteins: Purify the protein by precipitation with ethanol.[11]

Verification:

Confirm the conversion of 3-NT to 3-AT using ESI-MS and ESI-MS/MS analysis.[11]

Protocol 3: Fluorogenic Tagging of 3-Aminotyrosine-
Containing Peptides
This protocol describes a method for fluorescently labeling peptides containing 3-AT for

sensitive detection.[11]

Materials:

Peptide sample containing 3-aminotyrosine.

4-(Aminomethyl)-benzenesulfonic acid (ABS).

Potassium ferricyanide (K3Fe(CN)6).

Sodium phosphate buffer (0.1 M Na2HPO4, pH 9).

Fluorescence spectrometer.

Workflow Diagram:
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Labeling Reaction Fluorescence Detection

Prepare 3-AT peptide
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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